2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Description
The compound 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a heterocyclic molecule featuring a benzoxazole core linked via a piperazine bridge to a substituted pyrimidine moiety. Its structural complexity arises from the presence of multiple functional groups:
- Piperazine: A flexible linker enabling spatial arrangement of substituents.
- Pyrimidine: A 2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl group, contributing steric bulk and electronic modulation.
Synthesis: The synthesis of analogous benzoxazole derivatives involves nitration, aryl piperazine coupling under reflux (toluene or chlorobenzene), and cyclization using trimethyl orthoacetate in acetic acid .
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-11-16(21)18(24-17(22-11)12-2-3-12)25-6-8-26(9-7-25)19-23-14-5-4-13(20)10-15(14)27-19/h4-5,10,12H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJAORFZFOSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Research
(a) 5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles ()
These compounds share the benzoxazole-piperazine scaffold but differ in the aryl group attached to piperazine (phenyl vs. pyrimidine). Key differences include:
- Substituent Effects : Replacing phenyl with pyrimidine introduces nitrogen atoms, altering electronic properties (e.g., hydrogen bonding capacity) and steric profile.
- Synthetic Yields : reports yields of 60–85% for phenyl-substituted analogues under reflux conditions . The pyrimidine variant may exhibit lower yields due to steric hindrance during coupling.
(b) Commercial Piperazine-Linked Compounds ( and )
Examples include:
- 3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide (): Shares a pyrimidine core but replaces benzoxazole with benzenesulfonamide, reducing aromaticity and altering solubility .
- 2-bromo-N-[6-(1-methyl-2-{4-[4-(2,2,2-trifluoroethoxy)benzyl]piperazine-1-carbonyl}-1H-indol-6-yloxy)pyridin-3-yl]benzenesulfonamide (): Features a bulkier piperazine-carbonyl-indole system, likely impacting membrane permeability .
Key Structural Contrasts :
- Core Heterocycle : Benzoxazole (target) vs. sulfonamide or indole (others). Benzoxazole offers greater rigidity and metabolic stability.
- Substituent Diversity : The target’s cyclopropyl and fluoro groups may enhance target binding compared to trifluoroethoxy or bromo groups in analogues.
Research Implications and Limitations
- Data Gaps : Detailed pharmacokinetic or binding affinity data for the target compound are absent in the provided evidence. Commercial analogues (–3) lack published biological data, limiting direct comparisons .
- Synthetic Challenges : The pyrimidine substituent’s steric demands may necessitate optimized coupling conditions compared to phenyl analogues .
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